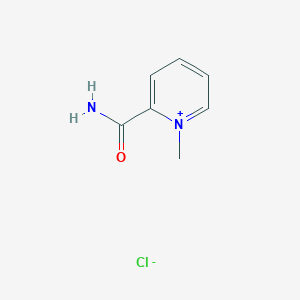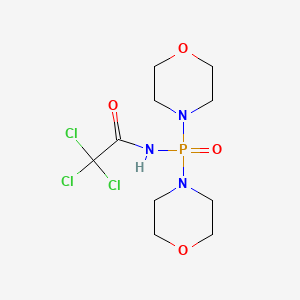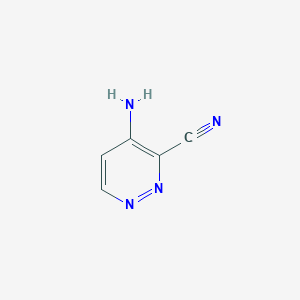
2-Carbamoyl-1-methylpyridin-1-ium chloride
Übersicht
Beschreibung
2-Carbamoyl-1-methylpyridin-1-ium chloride, also known as CMP, is a quaternary ammonium compound . It has a molecular formula of C7H9ClN2O and an average mass of 172.612 Da . It is highly soluble in water.
Molecular Structure Analysis
The molecular structure of 2-Carbamoyl-1-methylpyridin-1-ium chloride consists of a pyridinium ring with a carbamoyl group at the 2-position and a methyl group at the 1-position . The chloride ion is associated with the positively charged pyridinium ring .Physical And Chemical Properties Analysis
2-Carbamoyl-1-methylpyridin-1-ium chloride has several physical and chemical properties. It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, number of Rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Carbamoyl-1-methylpyridin-1-ium chloride (also known as Pyridinium, 2-(aminocarbonyl)-1-methyl-, chloride (1:1)), focusing on six unique fields:
Catalysis in Organic Synthesis
2-Carbamoyl-1-methylpyridin-1-ium chloride is utilized as a catalyst in various organic synthesis reactions. Its unique structure allows it to facilitate reactions such as nucleophilic substitutions and cyclizations, enhancing reaction rates and yields. This compound’s ability to stabilize transition states makes it valuable in the development of new synthetic pathways for complex organic molecules .
Biomimetic Cofactor Development
This compound is instrumental in the engineering of biomimetic cofactors. Researchers have used it to develop synthetic analogs of natural cofactors, which are essential in enzymatic reactions. These synthetic cofactors can mimic the behavior of natural ones, providing a cost-effective and stable alternative for biochemical applications .
Pharmaceutical Research
In pharmaceutical research, 2-Carbamoyl-1-methylpyridin-1-ium chloride is explored for its potential as a drug intermediate. Its structural properties make it a candidate for the synthesis of various pharmacologically active compounds. Researchers investigate its role in the development of new medications, particularly those targeting neurological and inflammatory conditions .
Electrochemical Applications
This compound is also studied for its electrochemical properties. It is used in the development of electrochemical sensors and batteries. Its ionic nature and stability under various conditions make it suitable for applications in energy storage and conversion technologies .
Material Science
In material science, 2-Carbamoyl-1-methylpyridin-1-ium chloride is used in the synthesis of novel materials with unique properties. It is involved in the creation of polymers and composites that have applications in coatings, adhesives, and nanotechnology. Its ability to interact with different substrates makes it a versatile component in material engineering .
Environmental Chemistry
Environmental chemists utilize this compound in the development of methods for pollutant detection and removal. Its reactivity and stability are leveraged to create sensors and catalysts that can detect and degrade environmental contaminants, contributing to cleaner and safer ecosystems .
These applications highlight the versatility and importance of 2-Carbamoyl-1-methylpyridin-1-ium chloride in various scientific fields. If you need more detailed information on any specific application, feel free to ask!
Eigenschaften
IUPAC Name |
1-methylpyridin-1-ium-2-carboxamide;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-6(9)7(8)10;/h2-5H,1H3,(H-,8,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNGLNDEKALAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C(=O)N.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545796 | |
| Record name | 2-Carbamoyl-1-methylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carbamoyl-1-methylpyridin-1-ium chloride | |
CAS RN |
21032-31-5 | |
| Record name | Pyridinium, 2-(aminocarbonyl)-1-methyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21032-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Carbamoyl-1-methylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(Pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B3049477.png)
![1,2,3-Trimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene](/img/structure/B3049480.png)







![5,8-Diazaspiro[3.6]decan-9-one](/img/structure/B3049493.png)


![1-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B3049497.png)